molecular formula C7H2BrF4NO2S B14058238 1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene

1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene

Katalognummer: B14058238
Molekulargewicht: 320.06 g/mol
InChI-Schlüssel: FJRRNWRLZPMARL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C7H2BrF4NO2S and a molecular weight of 320.06 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring, making it a highly functionalized aromatic compound.

Vorbereitungsmethoden

The synthesis of 1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration and substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Analyse Chemischer Reaktionen

1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it a versatile compound in various fields of research and industry.

Eigenschaften

Molekularformel

C7H2BrF4NO2S

Molekulargewicht

320.06 g/mol

IUPAC-Name

1-bromo-4-fluoro-5-nitro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2BrF4NO2S/c8-3-1-5(13(14)15)4(9)2-6(3)16-7(10,11)12/h1-2H

InChI-Schlüssel

FJRRNWRLZPMARL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Br)SC(F)(F)F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.